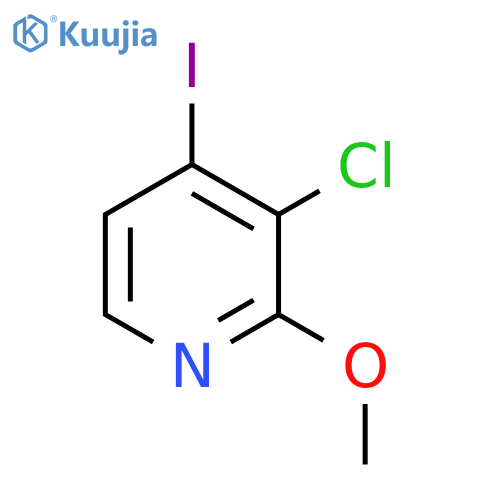

Cas no 1227603-07-7 (3-chloro-4-iodo-2-methoxy-pyridine)

3-chloro-4-iodo-2-methoxy-pyridine 化学的及び物理的性質

名前と識別子

-

- 3-CHLORO-4-IODO-2-METHOXYPYRIDINE

- 3-chloro-4-iodo-2-methoxy-pyridine

- SCHEMBL16914368

- SY245987

- MFCD16610527

- DB-084756

- 1227603-07-7

- CS-0136134

- EN300-646255

-

- MDL: MFCD16610527

- インチ: 1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3

- InChIKey: JCXSKXVXZMDUBX-UHFFFAOYSA-N

- ほほえんだ: IC1C=CN=C(C=1Cl)OC

計算された属性

- せいみつぶんしりょう: 268.91044g/mol

- どういたいしつりょう: 268.91044g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-chloro-4-iodo-2-methoxy-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023023541-500mg |

3-Chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 97% | 500mg |

$1058.40 | 2023-09-03 | |

| Chemenu | CM329967-10g |

3-chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 95%+ | 10g |

$1032 | 2021-08-18 | |

| Enamine | EN300-646255-5.0g |

3-chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 95% | 5g |

$3520.0 | 2023-05-30 | |

| Enamine | EN300-646255-10.0g |

3-chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 95% | 10g |

$5221.0 | 2023-05-30 | |

| Aaron | AR01BKGZ-1g |

3-Chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 97% | 1g |

$289.00 | 2025-02-11 | |

| abcr | AB517690-5g |

3-Chloro-4-iodo-2-methoxypyridine; . |

1227603-07-7 | 5g |

€796.40 | 2024-07-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1481-250.0mg |

3-chloro-4-iodo-2-methoxy-pyridine |

1227603-07-7 | 95% | 250.0mg |

¥561.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206774-250mg |

3-Chloro-4-iodo-2-methoxypyridine |

1227603-07-7 | 97% | 250mg |

¥578.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197381A-250mg |

3-chloro-4-iodo-2-methoxy-pyridine |

1227603-07-7 | 0.97 | 250mg |

¥1215.0 | 2024-07-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1481-500.0mg |

3-chloro-4-iodo-2-methoxy-pyridine |

1227603-07-7 | 95% | 500.0mg |

¥930.0000 | 2024-07-28 |

3-chloro-4-iodo-2-methoxy-pyridine 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

3-chloro-4-iodo-2-methoxy-pyridineに関する追加情報

3-Chloro-4-Iodo-2-Methoxy-Pyridine

The compound 3-chloro-4-iodo-2-methoxy-pyridine (CAS No. 1227603-07-7) is a heterocyclic aromatic compound with a pyridine ring substituted at positions 2, 3, and 4. This molecule is of significant interest in various fields, including organic synthesis, pharmacology, and materials science. The presence of chlorine, iodine, and methoxy groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block for the construction of complex molecules.

Recent studies have highlighted the role of 3-chloro-4-iodo-2-methoxy-pyridine in the development of novel pharmaceutical agents. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly in the context of anti-cancer and anti-inflammatory drugs. The iodine substituent, in particular, has been shown to enhance the molecule's ability to undergo nucleophilic aromatic substitution reactions, a key step in many drug discovery pipelines.

In addition to its pharmaceutical applications, 3-chloro-4-iodo-2-methoxy-pyridine has found utility in materials science. Its electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in this area have demonstrated that the compound can be incorporated into conjugated systems to improve charge transport properties, thereby enhancing device performance.

The synthesis of 3-chloro-4-iodo-2-methoxy-pyridine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the substitution of halogens on a pyridine ring followed by methylation to introduce the methoxy group. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern research applications.

From a structural perspective, 3-chloro-4-iodo-2-methoxy-pyridine exhibits a planar geometry due to the aromatic nature of the pyridine ring. The electron-withdrawing effects of chlorine and iodine are counterbalanced by the electron-donating methoxy group, resulting in a molecule with balanced electronic characteristics. This balance is crucial for its reactivity in various chemical transformations.

Recent studies have also explored the environmental fate and toxicity of 3-chloro-4-iodo-2-methoxy-pyridine. While preliminary data suggest that it is not inherently toxic at low concentrations, further research is needed to fully understand its impact on ecosystems and human health. Regulatory agencies are increasingly requiring detailed environmental assessments for such compounds to ensure their safe use and disposal.

In conclusion, 3-chloro-4-iodo-2-methoxy-pyridine is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, electronics, and beyond. As our understanding of this compound continues to grow, so too will its potential contributions to scientific advancement.

1227603-07-7 (3-chloro-4-iodo-2-methoxy-pyridine) 関連製品

- 2229689-83-0(1-(but-1-en-1-yl)-2,2-dimethylcyclopropan-1-amine)

- 2229310-60-3(4-(ethylsulfanyl)-3,3-dimethylbut-1-yne)

- 108898-31-3(Ethyl 3-(dibenzylamino)propanoate)

- 404010-74-8(2-Amino-4-morpholinobenzoic acid)

- 2008095-05-2(5-amino-3-(3,3-dichloroprop-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2126160-07-2(2-(3-methylpyridin-2-yl)propan-2-amine hydrochloride)

- 2137899-81-9(Cyclobutanesulfonamide, N,3,3-trimethyl-)

- 13772-90-2(2-Cyano-5-fluoronaphthalene)

- 689772-56-3(methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 1448053-26-6(N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-2-phenylbutanamide)